molecular formula C23H22N4O2 B2880526 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide CAS No. 862811-04-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide

Cat. No.: B2880526
CAS No.: 862811-04-9
M. Wt: 386.455
InChI Key: YWHILHAVQDMLNW-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its core structure comprises an imidazo[1,2-a]pyrimidine ring fused to a 2-methoxyphenyl group, linked via an amide bond to a 4-phenylbutanamide side chain. This compound is of interest in medicinal chemistry due to the imidazopyrimidine moiety, which is commonly associated with kinase inhibition and anti-proliferative activity. The methoxy group on the phenyl ring may enhance solubility, while the 4-phenylbutanamide chain could contribute to hydrophobic interactions with biological targets .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHILHAVQDMLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Iodine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Groups Reference
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide C25H23N4O2 (est.) ~417.48 (est.) Imidazo[1,2-a]pyrimidine, 2-methoxyphenyl, 4-phenylbutanamide Amide, methoxy, aromatic rings N/A
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide (BF38304) C21H15F3N4O2 412.36 Imidazo[1,2-a]pyrimidine, 2-methoxyphenyl, 4-(trifluoromethyl)benzamide Amide, methoxy, CF3 group
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) Varies Varies Benzo[b][1,4]oxazin-3-one, substituted pyrimidine, phenyl-1,2,4-oxadiazoles Oxazinone, oxadiazole, amino
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C28H30BrN5O4S2 660.60 Bromopyrimidine, morpholine, sulfonamide, 2,4,6-trimethylbenzene Sulfonamide, morpholine, methoxy
(R/S)-N-[(S/R)-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide C32H40N4O3 (est.) ~552.70 (est.) Tetrahydro-pyrimidinone, diphenylhexane, stereochemical diversity Amide, hydroxy, oxo

Key Findings:

Core Heterocyclic Systems: The imidazo[1,2-a]pyrimidine core in the target compound distinguishes it from benzo[b][1,4]oxazin-3-one derivatives (e.g., compounds 7a-c), which exhibit a fused benzoxazinone scaffold . In contrast, the sulfonamide-morpholine compound () features a bromopyrimidine and sulfonamide group, which are absent in the target molecule. These groups could enhance solubility but introduce steric hindrance .

Substituent Effects :

  • The 4-phenylbutanamide side chain in the target compound differs from the 4-(trifluoromethyl)benzamide group in BF38304 . The phenylbutanamide chain provides extended hydrophobicity, whereas the CF3 group in BF38304 increases electron-withdrawing effects and metabolic stability.
  • Compounds from (e.g., o-n) incorporate stereochemically complex diphenylhexane chains and hydroxy groups, which may influence pharmacokinetics (e.g., half-life) but complicate synthesis .

Synthetic Accessibility :

  • The target compound’s synthesis is inferred to involve amide coupling, similar to BF38304 . However, benzo[b][1,4]oxazin-3-one derivatives () are synthesized via Cs2CO3-mediated reactions in DMF, suggesting divergent pathways .

Potential Biological Implications: The methoxy group in the target compound and ’s sulfonamide analog may improve solubility compared to purely hydrophobic analogs like BF38304. The absence of a sulfonamide or morpholine group in the target compound might reduce off-target interactions compared to ’s molecule .

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